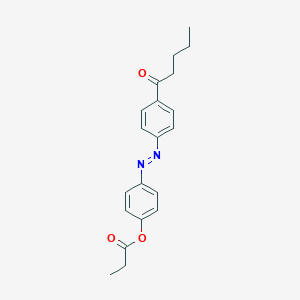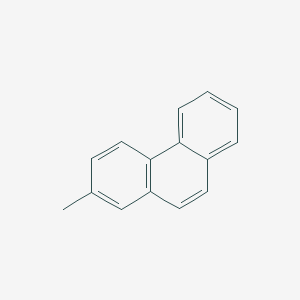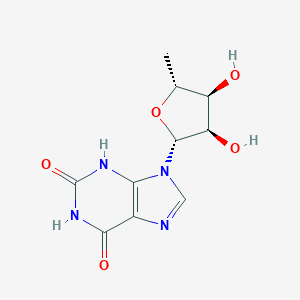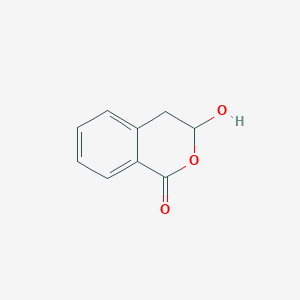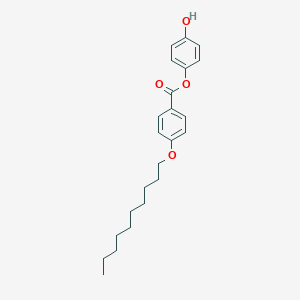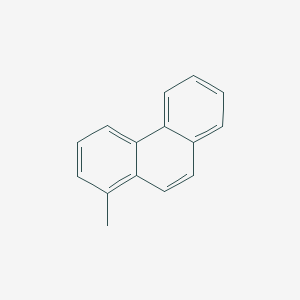
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid
Overview
Description
The compound is a furan derivative, which is a type of aromatic ether. It has a methoxyphenyl group attached to the 5th carbon of the furan ring and a carboxylic acid group attached to the 3rd carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a furan ring (a five-membered aromatic ring with oxygen), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a carboxylic acid group .Chemical Reactions Analysis
As a furan derivative, this compound might undergo reactions typical of furans, such as electrophilic aromatic substitution. The methoxy group could potentially influence the reactivity of the phenyl ring, and the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Pharmacology
In pharmacology, this compound has been explored for its potential as a pharmacophore . It exhibits substrate-selective inhibition of ALOX15, an enzyme involved in lipid peroxidation, which is significant in cancer and inflammation models . This suggests its utility in designing inhibitors that could modulate enzyme activity for therapeutic purposes.
Biotechnology
The compound’s derivatives have shown promise in biotechnology for enzyme inhibition. This is particularly relevant in the development of new drugs that target specific enzymes within biological pathways .
Agriculture
While direct applications in agriculture are not extensively documented, the chemical’s structural analogs are being studied for their bioactive properties. These include potential uses in developing new pesticides and herbicides that are more environmentally friendly and target-specific .
Material Science
In material science, derivatives of this compound could be used to synthesize novel organic frameworks. These frameworks have applications in creating advanced materials with specific light-emitting or electrical properties .
Environmental Science
The compound and its derivatives could play a role in environmental science as part of a strategy to mitigate pollution. For instance, they could be used to develop sensors that detect environmental pollutants or as part of remediation techniques .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives could be used to develop new fluorescent probes. These probes can be employed in various assays and diagnostic tools due to their sensitivity and specificity .
Organic Synthesis
The compound is a valuable intermediate in organic synthesis. It can be used to create complex molecules through reactions like Diels-Alder, which are foundational in synthesizing pharmaceuticals and other organic compounds .
Pharmacological Research
In pharmacological research, the compound’s derivatives have been identified to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This makes them a focal point for synthesizing new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is the enzyme 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .
Mode of Action
The compound interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the alox15 dimer .
Biochemical Pathways
The inhibition of ALOX15 affects the metabolic pathways of linoleic acid and arachidonic acid . These fatty acids are substrates for ALOX15, and their metabolites play a pathophysiological role in various disease models .
Result of Action
The inhibition of ALOX15 by 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid could potentially alter the production of metabolites derived from linoleic acid and arachidonic acid . This could have downstream effects on cellular processes related to inflammation and cancer .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its safety and efficacy in clinical trials .
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLIAGPNPFISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383369 | |
| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
CAS RN |
111787-87-2 | |
| Record name | 5-(4-Methoxyphenyl)-2-methyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)


